

Application Notes and Protocols for Boron Tribromide in Semiconductor Doping

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boron tribromide

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This document provides detailed application notes and experimental protocols for the use of **boron tribromide** (BBr_3) as a p-type dopant in semiconductor manufacturing. The information is intended for professionals in research and development who require a comprehensive understanding of the process.

Introduction to Boron Tribromide Doping

Boron tribromide (BBr_3) is a widely used liquid source for p-type doping of silicon and other semiconductor materials.^[1] The process, typically carried out in a high-temperature tube furnace, allows for precise control over the dopant concentration and junction depth by manipulating process parameters such as temperature, time, and gas flow rates.^{[1][2]} This method is crucial for creating p-n junctions, which are fundamental building blocks of various semiconductor devices, including transistors, diodes, and solar cells.^[3]

The doping process with BBr_3 involves the thermal diffusion of boron atoms into the semiconductor lattice.^{[2][4]} At elevated temperatures, typically above 900°C , BBr_3 vapor is introduced into a furnace tube containing the semiconductor wafers.^[2] The BBr_3 reacts with oxygen to form a borosilicate glass (BSG) layer on the wafer surface. This BSG layer then acts as an infinite source of boron, which diffuses into the silicon substrate.^[2]

Key Process Parameters and Their Effects

The electrical characteristics of the doped layer, such as sheet resistance (Rsh) and doping profile, are highly dependent on the diffusion process parameters. Understanding the influence of each parameter is critical for achieving the desired device performance.

- **Temperature:** The diffusion temperature is a critical factor that influences the diffusion coefficient of boron in silicon. Higher temperatures lead to a deeper junction and lower sheet resistance.[2] However, excessively high temperatures can also lead to undesired effects such as wafer warpage.
- **BBr₃ Flow Rate:** The flow rate of the BBr₃ carrier gas (typically nitrogen) determines the amount of dopant precursor introduced into the furnace.[2] Studies have shown that beyond a certain point, increasing the BBr₃ flow does not significantly change the sheet resistance, as the process reaches a transport-limited regime where the BSG layer acts as an infinite boron source.[2]
- **Deposition Time:** The duration of the BBr₃ deposition step directly impacts the amount of boron incorporated into the BSG layer and subsequently diffused into the silicon. Longer deposition times result in deeper junctions and lower sheet resistance.[2]
- **Drive-in Time and Ambient:** Following the deposition step, a "drive-in" step is often performed in an oxidizing ambient (e.g., O₂). This step serves to drive the boron deeper into the silicon and can also influence the surface concentration of boron.[5]
- **Carrier Gas Flow Rate:** The flow rate of the carrier gas (e.g., N₂) can affect the uniformity of the doping across the wafer and from wafer to wafer.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on BBr₃ doping of silicon.

Table 1: Effect of BBr₃ Flow Rate on Sheet Resistance

BBr ₃ Flow Rate (% of maximum)	Resulting Sheet Resistance (Ω/sq)	Reference
< 25	Insufficient Doping	[2]
25	Uniform and Reasonable Rsh	[2] [4]
≥ 25	No significant change in Rsh	[2]

Table 2: Effect of Diffusion Temperature on Sheet Resistance

Temperature Variation from Reference	Sheet Resistance Change	Reference
-20 K	+25%	[2]
+20 K	Lower Rsh	[2]

Table 3: Process Optimization for High-Quality Boron Emitters

Process Run	Key Parameter Changes	Cycle Time (min)	Resulting Rsh (Ω/sq)	Max. Doping Concentration (N_{max}) (cm^{-3})	Profile Depth (dprof) (nm)	Emitter Saturation Current Density (j_{0e}) (fA/cm^2)	Reference
Run A	Variation of drive-in and post-oxidation time	135 - 205	~150	$< 2 \times 10^{19}$	~1000	-	[5]
Run B	Increase d max. temperature by 40K	129 - 149	60 - 90	$> 2 \times 10^{19}$	Slightly increased	-	[5]
Run C	Further optimization with increased temperature	133 - 143	~150	$\approx 1.5 \times 10^{19}$	≈ 800	17	[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical BBr_3 diffusion process in a tube furnace.

4.1. Wafer Preparation

- Start with clean silicon wafers of the desired orientation and resistivity.

- Perform a standard RCA clean to remove organic and inorganic contaminants.
- Follow with a dip in a dilute hydrofluoric acid (HF) solution (e.g., 5% HF) to remove the native oxide layer.[\[2\]](#)
- Rinse the wafers thoroughly with deionized (DI) water and dry them using a nitrogen gun.

4.2. BBr₃ Diffusion Process

The diffusion process is typically carried out in a horizontal or vertical tube furnace and can be divided into four main steps:[\[2\]](#)

Step A: Heating-Up and Stabilization

- Load the cleaned wafers into a quartz boat.
- Insert the boat into the center of the quartz furnace tube.
- Ramp up the furnace temperature to the desired diffusion temperature (e.g., 900-1050°C) under a continuous flow of nitrogen (N₂) and a small amount of oxygen (O₂). This creates a thin protective oxide layer on the wafer surface.[\[2\]](#)
- Allow the temperature to stabilize for a predetermined period.

Step B: BBr₃ Deposition

- Once the furnace is stable at the set temperature, introduce the BBr₃ vapor into the tube. This is done by bubbling a carrier gas (N₂) through the liquid BBr₃ source, which is kept in a temperature-controlled bubbler.
- Maintain a controlled flow of N₂ carrier gas, BBr₃/N₂ mixture, and O₂ into the furnace tube for the specified deposition time.[\[2\]](#) During this step, the borosilicate glass (BSG) layer is formed on the wafer surface.

Step C: Drive-in

- After the deposition step, stop the flow of the BBr₃/N₂ mixture.

- Continue to flow N₂ and O₂ for the drive-in period.^[2] This step drives the boron from the BSG layer deeper into the silicon substrate.

Step D: Cooling-Down

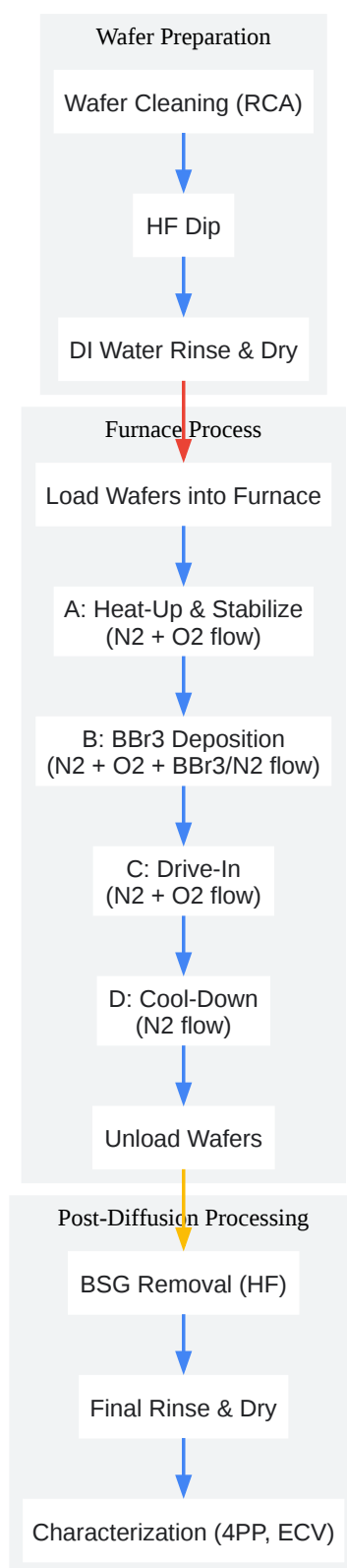
- At the end of the drive-in step, shut off the O₂ flow and cool down the furnace to room temperature under a continuous N₂ flow.^[2]
- Once the furnace has cooled down, unload the wafers.

4.3. Post-Diffusion Processing

- The borosilicate glass (BSG) layer formed during the diffusion process must be removed. This is typically done by immersing the wafers in a dilute HF solution (e.g., 5-10% HF).^[2]
- After BSG removal, the wafers are rinsed with DI water and dried.
- The sheet resistance and doping profile of the diffused layer can then be characterized using techniques such as four-point probe measurements and electrochemical capacitance-voltage (ECV) profiling or secondary ion mass spectrometry (SIMS).^[2]

Visualizations

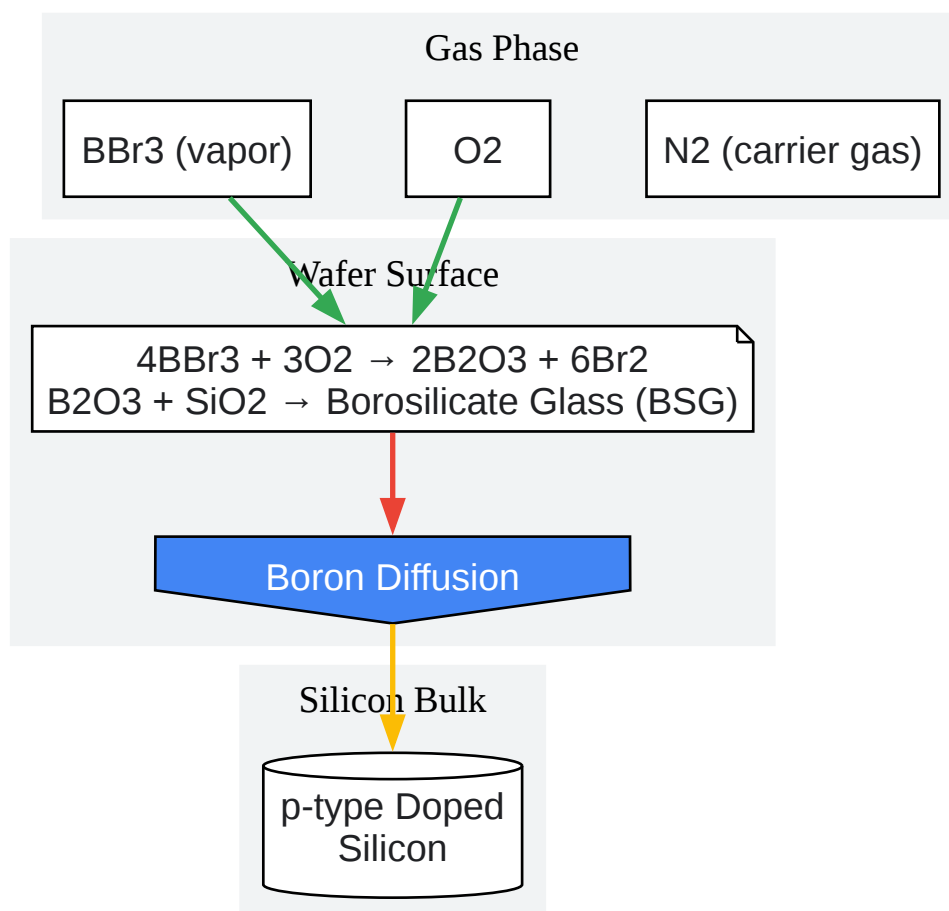
Experimental Workflow for BBr₃ Doping



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Caption: Experimental workflow for BBr₃ semiconductor doping.

Chemical Vapor Deposition and Diffusion Mechanism



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Caption: BBr3 chemical vapor deposition and diffusion mechanism.

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